molecular formula C20H17N3O2S B10991002 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1,3-thiazol-2-yl)acetamide

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B10991002
M. Wt: 363.4 g/mol
InChI Key: QQCZEEMFFYMVGG-UHFFFAOYSA-N
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Description

2-(6-(benzyloxy)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a benzyloxy group at the 6-position and an acetamide group linked to a thiazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(benzyloxy)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction, where the indole is treated with benzyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, where a thioamide reacts with α-haloketone under basic conditions.

    Coupling of Indole and Thiazole: The final step involves coupling the indole derivative with the thiazole derivative through an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of 2-(6-(benzyloxy)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(6-(benzyloxy)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group or the thiazole ring can be substituted with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation Products: Oxo derivatives of the indole or thiazole rings.

    Reduction Products: Reduced derivatives with hydrogenated indole or thiazole rings.

    Substitution Products: Substituted derivatives with new functional groups replacing the benzyloxy or thiazole moieties.

Scientific Research Applications

2-(6-(benzyloxy)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a lead compound for drug development.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Chemical Biology: It is used as a probe to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(6-(benzyloxy)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-(6-methoxy-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide: Similar structure with a methoxy group instead of a benzyloxy group.

    2-(6-(benzyloxy)-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide: Similar structure with a pyridine ring instead of a thiazole ring.

    2-(6-(benzyloxy)-1H-indol-1-yl)-N-(thiazol-4-yl)acetamide: Similar structure with the thiazole ring substituted at the 4-position instead of the 2-position.

Uniqueness

The uniqueness of 2-(6-(benzyloxy)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and for developing new therapeutic agents with improved efficacy and selectivity.

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

2-(6-phenylmethoxyindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C20H17N3O2S/c24-19(22-20-21-9-11-26-20)13-23-10-8-16-6-7-17(12-18(16)23)25-14-15-4-2-1-3-5-15/h1-12H,13-14H2,(H,21,22,24)

InChI Key

QQCZEEMFFYMVGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NC4=NC=CS4

Origin of Product

United States

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